(1-Naphthyl)ethyl Methacrylate
CAS No.: 72642-30-9
VCID: VC0013758
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.

Description | (1-Naphthyl)ethyl Methacrylate is an organic compound belonging to the family of methacrylate esters, characterized by a naphthyl group attached to the ethyl methacrylate moiety. It is used in polymer chemistry for synthesizing functional polymers and copolymers. (1-Naphthyl)ethyl Methacrylate acts as a fluorescent probe for studying the interdiffusion of polymer latex and in the preparation of resin materials for bonding to dentin in dental applications . This compound plays a role in biochemical reactions due to its fluorescent properties, interacting with biomolecules like enzymes and proteins, which facilitates its use in studying polymer latex interdiffusion. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, impacting cellular processes involved in dentin bonding. At the molecular level, (1-Naphthyl)ethyl Methacrylate exerts its effects through specific binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. Synthesis of (1-Naphthyl)ethyl Methacrylate typically involves the esterification of methacrylic acid with (1-naphthyl)ethanol, using a catalyst like sulfuric acid or p-toluenesulfonic acid, with the product then purified. Industrial production involves the acetone cyanohydrin (ACH) process. (1-Naphthyl)ethyl Methacrylate undergoes polymerization to form homopolymers and copolymers, hydrolysis of the ester bond under acidic or basic conditions to yield methacrylic acid and (1-naphthyl)ethanol, and electrophilic aromatic substitution reactions on the naphthyl ring. A similar methacrylate-based monomer is 2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate (NOPMA), synthesized from the reaction of 2-[(2-naphthyloxy)methyl]oxirane with methacrylic acid in the presence of pyridine. |
---|---|
CAS No. | 72642-30-9 |
Product Name | (1-Naphthyl)ethyl Methacrylate |
Molecular Formula | C16H16O2 |
Molecular Weight | 240.3 g/mol |
IUPAC Name | 2-naphthalen-1-ylethyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 |
Standard InChIKey | ZOGKWQDNFUFFKI-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 |
PubChem Compound | 3316929 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume